molecular formula C14H15I2NO2 B13774595 4-Cyano-2,6-diiodophenyl heptanoate CAS No. 56634-96-9

4-Cyano-2,6-diiodophenyl heptanoate

Cat. No.: B13774595
CAS No.: 56634-96-9
M. Wt: 483.08 g/mol
InChI Key: GIOFUTQKURPXPS-UHFFFAOYSA-N
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Description

4-Cyano-2,6-diiodophenyl heptanoate is an organic compound with the molecular formula C14H15I2NO2 It is characterized by the presence of cyano, diiodo, and heptanoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,6-diiodophenyl heptanoate typically involves the esterification of 4-Cyano-2,6-diiodophenol with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,6-diiodophenyl heptanoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Compounds with new functional groups replacing the iodine atoms.

Scientific Research Applications

4-Cyano-2,6-diiodophenyl heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2,6-diiodophenyl heptanoate depends on its interaction with molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The heptanoate ester group can undergo hydrolysis, releasing the active phenol derivative.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2,6-diiodophenol: The parent phenol compound without the heptanoate ester group.

    4-Cyano-2,6-dibromophenyl heptanoate: Similar structure but with bromine atoms instead of iodine.

    4-Cyano-2,6-diiodophenyl acetate: Similar structure but with an acetate ester group instead of heptanoate.

Uniqueness

4-Cyano-2,6-diiodophenyl heptanoate is unique due to the combination of its cyano, diiodo, and heptanoate functional groups

Properties

CAS No.

56634-96-9

Molecular Formula

C14H15I2NO2

Molecular Weight

483.08 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) heptanoate

InChI

InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3

InChI Key

GIOFUTQKURPXPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Origin of Product

United States

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